ZK112993
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Overview
Description
Preparation Methods
The synthesis of ZK-112993 involves several steps, starting with the preparation of the core cyclopenta[a]phenanthrene structure. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as the acetylphenyl and propynyl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for ZK-112993 would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring consistency in product quality through rigorous quality control measures.
Chemical Reactions Analysis
ZK-112993 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetylphenyl and propynyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ZK-112993 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of progesterone receptor antagonists.
Biology: Investigated for its effects on cellular processes and gene expression.
Mechanism of Action
ZK-112993 exerts its effects by binding to progesterone receptors, thereby blocking the action of progesterone. This antagonistic action leads to the inhibition of progesterone-mediated cellular processes, which is particularly useful in hormone-sensitive cancers. The compound’s mechanism involves the modulation of gene expression and cellular signaling pathways associated with progesterone receptors .
Comparison with Similar Compounds
ZK-112993 is similar to other progesterone receptor antagonists such as mifepristone (RU486) and onapristone. it has shown superior efficacy in certain experimental models, particularly in inhibiting the growth of hormone-sensitive tumors . The unique structural features of ZK-112993, such as the specific arrangement of functional groups, contribute to its distinct pharmacological profile.
Similar compounds include:
Mifepristone (RU486): Another potent progesterone receptor antagonist used in various medical applications.
Onapristone: Known for its antitumor activity in hormone-sensitive cancers.
U74,500A: A compound with antiproliferative properties but devoid of antiprogesterone activity.
References
Properties
CAS No. |
105114-63-4 |
---|---|
Molecular Formula |
C29H32O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H32O3/c1-4-14-29(32)15-13-26-24-11-9-21-16-22(31)10-12-23(21)27(24)25(17-28(26,29)3)20-7-5-19(6-8-20)18(2)30/h5-8,16,24-26,32H,9-13,15,17H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1 |
InChI Key |
OPKMKRUFBKTTRF-GCNJZUOMSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)C(=O)C)C)O |
SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZK 112,993 ZK 112993 ZK-112993 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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